molecular formula C11H17N3 B8702473 (3-Piperidin-1-ylpyridin-2-yl)methanamine

(3-Piperidin-1-ylpyridin-2-yl)methanamine

Cat. No.: B8702473
M. Wt: 191.27 g/mol
InChI Key: VUQUOSVEMIQZMA-UHFFFAOYSA-N
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Description

C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine is a complex organic compound with a unique structure that includes a bipyridine core

Preparation Methods

The synthesis of C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bipyridine core: This can be achieved through a series of cyclization reactions.

    Introduction of the methylamine group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a methylamine group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to streamline the process.

Chemical Reactions Analysis

C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the methylamine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.

    Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved in these interactions are complex and depend on the specific context of its application.

Comparison with Similar Compounds

C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine can be compared with other similar compounds such as:

    3,4,5,6-Tetrahydro-2H-azepine: This compound shares a similar core structure but lacks the bipyridine moiety.

    2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-: Another related compound with a methoxy group, differing in its functional groups and reactivity.

    (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound has a similar backbone but includes additional functional groups that alter its chemical properties.

The uniqueness of C-(3,4,5,6-tetrahydro-2H-[1,3’]bipyridinyl-2’-yl)-methylamine lies in its bipyridine core, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

(3-piperidin-1-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C11H17N3/c12-9-10-11(5-4-6-13-10)14-7-2-1-3-8-14/h4-6H,1-3,7-9,12H2

InChI Key

VUQUOSVEMIQZMA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(N=CC=C2)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3,4,5,6-tetrahydro-2H-[1,3′]bipyridinyl-2′-carbonitrile (0.980 g, 5.23 mmol) in MeOH (10 mL) was added to a flask charged with Raney Ni (pre-washed with methanol) (˜1.0 g) in MeOH (10 mL). After saturated with NH3 gas the mixture was shaken under H2 (40 psi) for 3 h. The reaction mixture was then filtered through a celite cake, and the filtrate was concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column (100:5:1 CH2Cl2/MeOH/NH4OH), affording C-(3,4,5,6-tetrahydro-2H-[1,3′]bipyridinyl-2′-yl)-methylamine as a pale yellow oil (0.627 g, 63%). 1H NMR (CDCl3) δ 1.53-1.61 (m, 2H), 1.65-1.74 (m, 4H), 2.82 (t, 4H, J=5.4 Hz), 3.99 (s, 2H), 7.11 (dd, 1H, J=4.8, 8.1 Hz), 7.31 (dd, 1H, J=1.5, 8.1 Hz), 8.27 (dd, 1H, J=1.5, 4.8 Hz).
Quantity
0.98 g
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10 mL
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10 mL
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1 g
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catalyst
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Synthesis routes and methods II

Procedure details

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